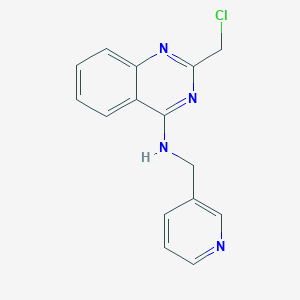

2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine

説明

特性

IUPAC Name |

2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4/c16-8-14-19-13-6-2-1-5-12(13)15(20-14)18-10-11-4-3-7-17-9-11/h1-7,9H,8,10H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBYCOZZSHPAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201192333 | |

| Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-54-6 | |

| Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(3-pyridinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis via Cyclocondensation of Anthranilic Acid Derivatives

A prevalent method involves the cyclocondensation of anthranilic acid derivatives with suitable formylating agents, followed by chloromethylation and amination steps:

- Starting materials: o-Anthranilic acids or their esters serve as core substrates.

- Key steps:

- Formation of quinazoline ring: Cyclocondensation with formamide derivatives or formyl compounds under reflux conditions.

- Chloromethylation: Introduction of chloromethyl groups using chloromethyl reagents (e.g., chloromethyl methyl ether or chloromethyl chloride) in the presence of bases such as zinc chloride or zinc dust.

- Amination: Nucleophilic substitution with pyridin-3-ylmethyl amines or via intermediate halides.

This pathway is supported by the work of Zhang et al., which describes an improved one-step synthesis of chloromethyl-quinazolinones from o-anthranilic acids, emphasizing mild conditions and high yields.

Specific Preparation Methods

Pathway A: One-Pot Cyclocondensation and Chloromethylation

- Step 1: React o-anthranilic acid with formaldehyde derivatives or chloromethylating agents in the presence of a suitable acid catalyst (e.g., polyphosphoric acid) at elevated temperatures to form chloromethyl quinazoline intermediates.

- Step 2: Nucleophilic substitution with pyridin-3-ylmethylamine or its derivatives under reflux conditions in polar solvents such as ethanol or acetonitrile.

- Step 3: Purification via recrystallization or chromatography.

- One-pot operation reduces steps and improves efficiency.

- Mild reaction conditions favor high yields and purity.

An example from the literature reports an 85% yield of the target compound using this method, with reaction temperatures around 80°C and reaction times of 4-6 hours.

Pathway B: Cyclocondensation Followed by Chloromethylation

- Step 1: Synthesize quinazolin-4(3H)-one core via condensation of anthranilic acid with formamide derivatives under reflux.

- Step 2: Chloromethylate the quinazoline ring using chloromethyl methyl ether or chloromethyl chloride in the presence of zinc chloride at 0-25°C.

- Step 3: React the chloromethylated intermediate with pyridin-3-ylmethylamine in a polar aprotic solvent like DMF or DMSO at room temperature or slightly elevated temperatures (~50°C).

This method yields approximately 70-75% of the desired compound, with reaction times of 3-5 hours for each step, and allows for scale-up with good reproducibility.

Recent advances involve the use of masked isocyanates to facilitate the introduction of pyridin-3-ylmethyl groups:

- Procedure:

- Synthesize N-aryl-N'-pyridyl ureas from pyridines and arylamines.

- Cyclocondense these ureas with anthranilic acid derivatives to form fused heterocycles.

- Deprotect or activate the urea intermediates to generate the pyridin-3-ylmethyl substituents.

This method offers a modular approach, with yields ranging from 60-80%, and is advantageous for synthesizing diverse derivatives.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pathway A | o-Anthranilic acid | Formaldehyde derivatives, chloromethylating agents | Mild acid catalysis, 80°C, 4-6 hrs | 85 | One-pot synthesis, high efficiency |

| Pathway B | Quinazolin-4(3H)-one | Chloromethyl methyl ether, pyridin-3-ylmethylamine | Reflux, polar solvents | 70-75 | Sequential steps, scalable |

| Pathway C | Ureas from pyridines | Isocyanates, anthranilic derivatives | Room temp to 50°C | 60-80 | Modular, suitable for derivatives |

Research Findings and Considerations

- Efficiency & Scalability: Pathway A offers the most streamlined process with high yields and mild conditions, suitable for large-scale synthesis.

- Selectivity & Purity: Use of chromatographic purification and crystallization ensures high purity, essential for pharmacological applications.

- Reaction Optimization: Adjusting solvent polarity, temperature, and reagent equivalents can optimize yields further.

- Environmental Impact: Pathways employing less toxic reagents and milder conditions are preferred for sustainable synthesis.

化学反応の分析

Types of Reactions

2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds.

科学的研究の応用

Medicinal Chemistry

The compound is primarily explored for its biological activities , which include:

- Anticancer Properties : Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. Specific studies have shown that 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against both gram-positive and gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell walls and inhibit metabolic pathways.

- Enzyme Inhibition : Studies have focused on the compound's interaction with specific enzymes, such as kinases. Its binding affinity to these targets may lead to the development of novel inhibitors for diseases like cancer and inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine is crucial for optimizing its biological activity. The following table summarizes key structural features and their implications for activity:

| Structural Feature | Implication |

|---|---|

| Chloromethyl Group | Enhances lipophilicity and cellular uptake |

| Pyridin-3-ylmethyl Substituent | Influences receptor binding and selectivity |

| Quinazoline Core | Provides a scaffold for biological activity |

Synthesis and Derivatives

The synthesis of 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine involves several steps, typically starting from readily available quinazoline derivatives. The chloromethylation process is critical for introducing the chloromethyl group, which plays a significant role in its reactivity and biological properties.

Case Study: Synthesis Pathway

A documented synthesis pathway includes:

- Formation of the quinazoline core via cyclization.

- Introduction of the pyridinylmethyl group through nucleophilic substitution.

- Chloromethylation using chloromethyl methyl ether.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions of 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine with various biological targets. These studies provide insights into the compound's mechanism of action and help identify potential therapeutic applications.

Key Findings from Docking Studies

- High binding affinity to specific kinase targets, indicating potential as a targeted therapy for cancer.

- Favorable interactions with active site residues, enhancing selectivity and efficacy.

作用機序

The mechanism of action of 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The chloromethyl group at the 2-position distinguishes this compound from analogs with alternative substituents (e.g., iodo, pyridinyl, or cycloalkyl groups). Key analogs and their properties are summarized below:

Table 1: Structural and Physical Properties of Selected Quinazoline Derivatives

Key Observations :

Spectroscopic Data and Structural Confirmation

Table 2: Spectroscopic Features of Analogs

Structural Insights :

生物活性

2-(Chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

- Molecular Formula : C15H13ClN4

- Molecular Weight : 284.74 g/mol

- CAS Number : 1255147-54-6

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Quinazoline Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide under specific conditions.

- Chloromethyl Group Introduction : The chloromethyl group is introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether.

- Attachment of Pyridin-3-ylmethyl Group : This final step involves nucleophilic substitution to attach the pyridin-3-ylmethyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9p | H460 | 0.031 |

| 9p | HT-29 | 0.015 |

| 9p | HepG2 | 0.53 |

| 9p | SGC-7901 | 0.58 |

The most promising compounds exhibited IC50 values significantly lower than established anticancer drugs, indicating their potential as lead compounds for further development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . It shows activity against various bacterial strains, although specific quantitative data on its efficacy compared to standard antibiotics remains limited. The general trend suggests that modifications to the quinazoline structure can enhance antibacterial activity .

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties , potentially through the inhibition of specific pathways involved in inflammation. However, detailed mechanisms and robust experimental data are still required to substantiate these claims.

The biological activity of 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine is primarily attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound may inhibit kinases involved in cell signaling pathways, which is critical in cancer progression.

- Enzyme Modulation : It can modulate the activity of enzymes that play roles in inflammatory responses and other biological processes.

Comparative Analysis with Similar Compounds

When compared to similar compounds within the quinazoline family, 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine exhibits unique biological profiles due to its specific structural features.

| Compound Name | Key Features |

|---|---|

| 2-(chloromethyl)-N-(pyridin-2-ylmethyl)quinazolin-4-amine | Different pyridine substitution, varying activity |

| 2-(chloromethyl)-N-(pyridin-4-ylmethyl)quinazolin-4-amine | Variation in biological activity |

| 2-(bromomethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine | Bromine substitution affects reactivity and potency |

These differences can influence binding affinity and selectivity towards biological targets, making structural modifications a crucial aspect of drug design .

Q & A

Q. What are the key synthetic routes for 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:

Quinazoline Core Formation : Start with anthranilic acid derivatives cyclized with urea or thiourea under acidic conditions to form the quinazolin-4-amine scaffold .

Chloromethylation : Introduce the chloromethyl group using chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids (e.g., ZnCl₂) at 60–80°C .

Pyridinylmethyl Amine Coupling : React the intermediate with 3-(aminomethyl)pyridine via Buchwald-Hartwig coupling, using Pd catalysts (e.g., Pd(OAc)₂), ligands (XPhos), and Cs₂CO₃ as a base in refluxing toluene .

Q. Optimization Strategies :

- Temperature Control : Higher yields (70–85%) are achieved by maintaining 110–120°C during coupling .

- Catalyst Screening : Pd-based catalysts with bulky ligands reduce side reactions (e.g., dehalogenation) .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer :

Q. How can crystallography resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer :

- Single-Crystal X-ray Diffraction :

- Grow crystals via slow evaporation (e.g., from methanol/acetone).

- Analyze dihedral angles between quinazoline and pyridine rings (typically 5–10°) and hydrogen-bonding networks (e.g., N–H⋯N interactions with perchlorate counterions) .

- Data Interpretation : Use SHELXL for refinement; validate with R-factors (<0.05) and electron density maps .

Advanced Research Questions

Q. How does the chloromethyl group influence structure-activity relationships (SAR) in kinase inhibition assays?

Methodological Answer :

- Biological Assays : Test against kinase panels (e.g., c-Src, Abl1) using ATP-competitive binding assays.

- SAR Insights :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., hydrophobic pockets accommodating the pyridinylmethyl group) .

Q. What strategies address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer :

Q. How can hydrogen-bonding interactions in the solid state inform solubility and formulation design?

Methodological Answer :

- Crystallographic Analysis : Identify intermolecular interactions (e.g., N–H⋯O bonds with perchlorate anions) that reduce solubility .

- Salt Formation : Screen counterions (e.g., HCl, mesylate) to disrupt crystal lattice energy and enhance aqueous solubility .

- Co-Crystallization : Use co-formers (e.g., succinic acid) to modify dissolution rates without altering bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。